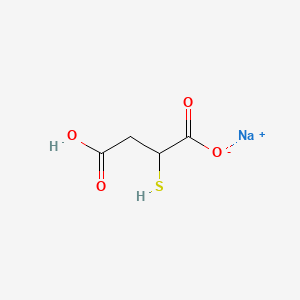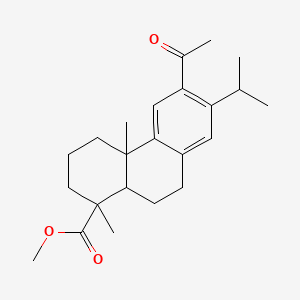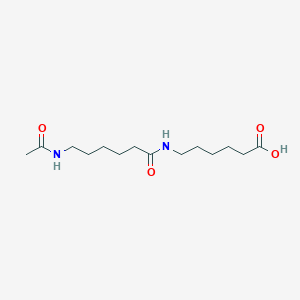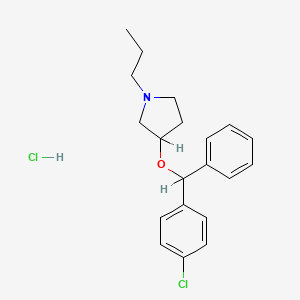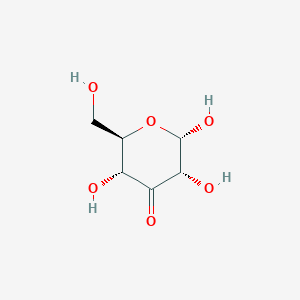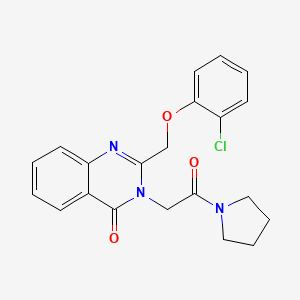
Pyrrolidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. Pyrrolidine derivatives are known for their diverse biological and medicinal properties, making them significant in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine derivatives typically involves multi-step organic reactions. One common method is the copper-catalyzed intermolecular carboamination of potassium N-carbamoyl-β-aminoethyltrifluoroborates with terminal, 1,2-disubstituted, and 1,1-disubstituted vinylarenes . This reaction provides 2-arylpyrrolidines, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidine derivatives undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to a pyrrole ring.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogenation or alkylation of the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting agents: Alkyl halides, halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrrolidine can yield pyrrole derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Pyrrolidine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Medicine: Investigated for their potential as drugs for treating various diseases, including cancer, inflammation, and viral infections.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of pyrrolidine derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, some pyrrolidine derivatives inhibit the activity of enzymes involved in DNA replication, making them potential anticancer agents .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Pyrrolidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- include other pyrrolidine and quinazoline derivatives. These compounds share structural similarities and often exhibit similar biological activities.
Uniqueness
What sets Pyrrolidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- apart is its specific combination of functional groups, which confer unique chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various scientific research applications .
Propiedades
Número CAS |
85063-13-4 |
|---|---|
Fórmula molecular |
C21H20ClN3O3 |
Peso molecular |
397.9 g/mol |
Nombre IUPAC |
2-[(2-chlorophenoxy)methyl]-3-(2-oxo-2-pyrrolidin-1-ylethyl)quinazolin-4-one |
InChI |
InChI=1S/C21H20ClN3O3/c22-16-8-2-4-10-18(16)28-14-19-23-17-9-3-1-7-15(17)21(27)25(19)13-20(26)24-11-5-6-12-24/h1-4,7-10H,5-6,11-14H2 |
Clave InChI |
HJTUTSKWRCPAGH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)CN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



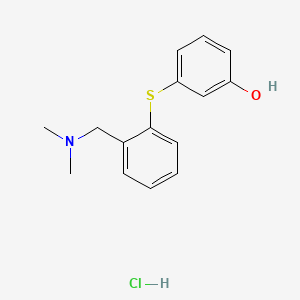

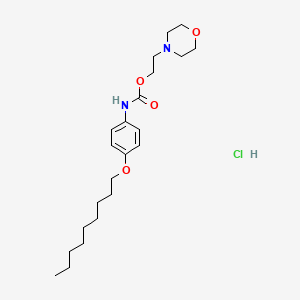

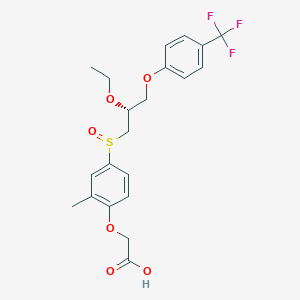

![(E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12723003.png)

